molecular formula C6H2BrN3O2 B13023177 6-Bromo-4-nitropicolinonitrile

6-Bromo-4-nitropicolinonitrile

Cat. No.: B13023177
M. Wt: 228.00 g/mol
InChI Key: BZTQMAXGYHLHIK-UHFFFAOYSA-N
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Description

6-Bromo-4-nitropicolinonitrile is an organic compound with the molecular formula C6H2BrN3O2. It is a derivative of picolinonitrile, characterized by the presence of bromine and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitropicolinonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-nitropicolinonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods

For industrial-scale production, the process is optimized to achieve high yield and purity. This often involves the use of continuous flow reactors to maintain precise control over reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitropicolinonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-4-nitropicolinonitrile finds applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitropicolinonitrile is primarily based on its ability to interact with specific molecular targets. The bromine and nitro groups confer unique electronic properties, allowing the compound to participate in various biochemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloropicolinonitrile: Similar structure but with a chlorine atom instead of a nitro group.

    6-Bromo-4-methylnicotinonitrile: Contains a methyl group instead of a nitro group.

    6-Bromo-4-hydroxyquinoline: Features a hydroxy group in place of the nitro group.

Uniqueness

6-Bromo-4-nitropicolinonitrile is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C6H2BrN3O2

Molecular Weight

228.00 g/mol

IUPAC Name

6-bromo-4-nitropyridine-2-carbonitrile

InChI

InChI=1S/C6H2BrN3O2/c7-6-2-5(10(11)12)1-4(3-8)9-6/h1-2H

InChI Key

BZTQMAXGYHLHIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)Br)[N+](=O)[O-]

Origin of Product

United States

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